N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide
CAS No.: 1280794-18-4
Cat. No.: VC7159272
Molecular Formula: C11H20N2O2
Molecular Weight: 212.293
* For research use only. Not for human or veterinary use.
![N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide - 1280794-18-4](/images/structure/VC7159272.png)
Specification
CAS No. | 1280794-18-4 |
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Molecular Formula | C11H20N2O2 |
Molecular Weight | 212.293 |
IUPAC Name | N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide |
Standard InChI | InChI=1S/C11H20N2O2/c1-9(12-10(2)14)11(15)13-7-5-3-4-6-8-13/h9H,3-8H2,1-2H3,(H,12,14) |
Standard InChI Key | PYXOYQSWQBTEEV-UHFFFAOYSA-N |
SMILES | CC(C(=O)N1CCCCCC1)NC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-[1-(Azepan-1-yl)-1-oxopropan-2-yl]acetamide features a seven-membered azepane ring (C₆H₁₁N) linked to a propan-2-yl backbone via an amide bond. The acetamide group (-NHCOCH₃) is appended to the central carbon of the propan-2-yl chain, creating a branched topology. The molecular formula is C₁₁H₂₀N₂O₂, with a molar mass of 212.29 g/mol .
Table 1: Key Identifiers of N-[1-(Azepan-1-yl)-1-oxopropan-2-yl]acetamide
Property | Value |
---|---|
CAS Registry Number | 1280794-18-4 |
IUPAC Name | N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide |
Molecular Formula | C₁₁H₂₀N₂O₂ |
Molar Mass | 212.29 g/mol |
Density | 1.049 ± 0.06 g/cm³ (predicted) |
Boiling Point | 427.9 ± 28.0 °C (predicted) |
pKa | 15.33 ± 0.46 (predicted) |
The predicted density and boiling point suggest moderate hydrophobicity, aligning with its potential for crossing biological membranes .
Physicochemical Properties
Thermodynamic Stability
The compound’s pKa of 15.33 indicates weak basicity, likely attributable to the azepane nitrogen. This property influences its solubility profile, favoring moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The predicted boiling point of 427.9°C reflects strong intermolecular hydrogen bonding between amide groups .
Spectral Characteristics
While experimental spectral data (e.g., NMR, IR) are unavailable in public domains, computational models predict:
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¹H NMR: Distinct signals for azepane protons (δ 1.4–1.8 ppm, multiplet), acetamide methyl group (δ 2.05 ppm, singlet), and amide NH (δ 6.8–7.2 ppm, broad).
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IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H).
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a two-step strategy:
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Formation of the Azepane-Propanamide Backbone: Reacting 2-aminopropan-1-ol with azepane-1-carbonyl chloride under Schotten-Baumann conditions.
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Acetylation: Treating the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine).
Future Research Directions
Synthetic Optimization
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Green Chemistry Approaches: Replace traditional coupling agents with enzyme-mediated catalysis to reduce waste.
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Stereoselective Synthesis: Investigate asymmetric routes to access enantiomerically pure forms.
Biological Screening
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In vitro Kinase Panels: Evaluate inhibition profiles against CDK2, EGFR, and VEGFR.
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Antiviral Assays: Test efficacy against SARS-CoV-2, influenza, and other enveloped viruses.
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